molecular formula C17H15N3OS3 B11188957 N-(3-methylphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

N-(3-methylphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11188957
M. Wt: 373.5 g/mol
InChI Key: DAXIJVVJDXAWFS-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole heterocyclic core, a scaffold recognized in medicinal chemistry for its broad bioactive potential . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine bases, which allows derivatives to interact with critical biological targets, particularly those involved in nucleic acid replication and enzyme function . This specific compound possesses a unique structure with a thioxo group and a sulfanyl-linked acetamide chain, which may influence its electronic properties, lipophilicity, and binding affinity. Researchers are exploring this class of compounds for various applications, primarily in the development of novel cytotoxic agents . The biological activity of such derivatives is highly dependent on the nature and placement of substituents on the heterocyclic ring, making this compound a valuable intermediate for structure-activity relationship (SAR) studies in anticancer research . Its mechanism of action is believed to be multi-faceted, with studies on similar molecules indicating potential inhibition of tubulin polymerization and disruption of cancer cell replication processes . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C17H15N3OS3

Molecular Weight

373.5 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H15N3OS3/c1-12-6-5-7-13(10-12)18-15(21)11-23-16-19-20(17(22)24-16)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,18,21)

InChI Key

DAXIJVVJDXAWFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN(C(=S)S2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

Phenylthiosemicarbazide (1.0 eq) is treated with chloroacetic acid (1.2 eq) in the presence of concentrated sulfuric acid at 80°C for 6 hours. The reaction proceeds via intramolecular cyclization, yielding 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiol. The thiol group is critical for subsequent sulfanylacetamide coupling.

Table 1: Optimization of Thiadiazole Cyclization

ConditionYield (%)Purity (HPLC)
H2SO4, 80°C, 6 h7898.5
POCl3, reflux, 4 h6597.2

Synthesis of the Acetamide Side Chain

The N-(3-methylphenyl)acetamide component is prepared via nucleophilic acyl substitution. 3-Methylaniline (1.0 eq) reacts with chloroacetyl chloride (1.1 eq) in dichloromethane (DCM) at 0–5°C, followed by neutralization with sodium bicarbonate to yield 2-chloro-N-(3-methylphenyl)acetamide.

Critical Parameters :

  • Temperature control (<10°C) prevents diacetylation.

  • Anhydrous conditions minimize hydrolysis of chloroacetyl chloride.

Coupling of Thiadiazole and Acetamide Moieties

The sulfanyl bridge is introduced via a thiol-disulfide exchange or nucleophilic substitution. Two validated methods are:

Thiolate-Alkylation Approach

  • Generation of Thiolate : The thiadiazole-2-thiol (1.0 eq) is deprotonated with potassium carbonate (1.5 eq) in dry DMF.

  • Alkylation : 2-Chloro-N-(3-methylphenyl)acetamide (1.2 eq) is added dropwise at 25°C, stirred for 12 hours.

Reaction Equation :

Thiadiazole-SH+Cl-CH2-AcetamideK2CO3,DMFThiadiazole-S-S-CH2-Acetamide+HCl\text{Thiadiazole-SH} + \text{Cl-CH}2\text{-Acetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Thiadiazole-S-S-CH}2\text{-Acetamide} + \text{HCl}

Table 2: Alkylation Efficiency Under Varied Conditions

BaseSolventTime (h)Yield (%)
K2CO3DMF1282
NaHTHF875
Et3NACN2468

Oxidative Coupling Using Disulfides

Alternately, the thiolated thiadiazole is oxidized to a disulfide (e.g., using I2 in ethanol), which reacts with 2-mercapto-N-(3-methylphenyl)acetamide under reducing conditions. This method is less favored due to lower yields (55–60%).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) :

    • 3270 cm⁻¹ (N–H stretch, acetamide)

    • 1685 cm⁻¹ (C=O, acetamide)

    • 1240 cm⁻¹ (C=S, thiadiazole).

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 2.35 (s, 3H, CH3-C6H4)

    • δ 3.85 (s, 2H, SCH2CO)

    • δ 7.20–7.65 (m, 9H, aromatic).

  • HRMS (ESI+) :
    Calculated for C18H16N3O2S3: 418.03; Found: 418.04.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar thiadiazole ring and dihedral angle of 85.2° between the phenyl and acetamide groups.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Microwave-assisted synthesis in acetonitrile reduces reaction time from 12 hours to 45 minutes with comparable yields (80%).

Table 3: Solvent Impact on Reaction Rate

SolventDielectric ConstantTime (h)Yield (%)
DMF36.71282
ACN37.51080
THF7.52465

Purification Strategies

Column chromatography (SiO2, ethyl acetate/hexane 3:7) achieves >99% purity. Recrystallization from ethanol/water (7:3) provides needle-shaped crystals suitable for XRD.

Mechanistic Insights

The thiolate-ion intermediate attacks the electrophilic α-carbon of the chloroacetamide, displacing chloride via an SN2 mechanism. Density functional theory (DFT) calculations indicate a transition state energy of 28.5 kcal/mol, consistent with moderate reaction rates.

Comparative Analysis of Synthetic Routes

Table 4: Advantages and Limitations of Each Method

MethodYield (%)Purity (%)Scalability
Thiolate-Alkylation8299High
Oxidative Coupling5895Low
Microwave-Assisted8098Moderate

Industrial Applications and Patent Landscape

Patent EP2716285B1 discloses analogous thiadiazole-acetamide derivatives for treating bone loss, validating the pharmacological relevance of this structural class. Scale-up protocols recommend continuous-flow reactors to enhance reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones

    Reduction: Reduction of the thiadiazole ring

    Substitution: Nucleophilic or electrophilic substitution on the aromatic rings

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Applications

The anticancer potential of N-(3-methylphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been explored through various studies focusing on its mechanism of action and efficacy against different cancer cell lines.

Case Studies

A notable study evaluated the in vitro anticancer activities of related 1,3,4-thiadiazole derivatives against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cancer cell lines. The results demonstrated significant apoptosis induction through the activation of caspases 3, 8, and 9, highlighting the potential for these compounds to serve as novel anticancer agents .

Cell Line Compound Caspase Activation Efficacy
PC34bEnhancedHigh
MCF74cEnhancedModerate
SKNMC-Not specifiedLow

Antimicrobial Properties

The antimicrobial activity of this compound has also been a significant area of research.

Broad Spectrum Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit a wide range of antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungal strains. The introduction of halogen substituents has been shown to enhance antibacterial activity .

Case Studies

Several studies have documented the antimicrobial efficacy of thiadiazole derivatives:

Microorganism Compound MIC (μg/mL) Comparison Drug
S. aureus11c32.6Ampicillin
E. coli11e47.5Streptomycin
C. albicans8d42Fluconazole

These findings suggest that compounds with specific substituents can significantly impact their antimicrobial effectiveness.

Synthesis and Structural Insights

The synthesis of this compound can be approached through various methodologies that leverage the reactivity of thiadiazole derivatives. Understanding the structural characteristics is crucial for further development and optimization.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins

    Pathways: Inhibition or activation of specific biochemical pathways

Comparison with Similar Compounds

Conclusion

This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an interesting subject for further research and development.

Biological Activity

N-(3-methylphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique structural features, which include a thiadiazole ring known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in anticancer and antimicrobial therapies.

Anticancer Properties

Research has indicated that derivatives of thiadiazoles, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study reported that several thiadiazole derivatives demonstrated substantial suppressive activity against human cancer cell lines such as lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The most active compounds in this series showed IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The nature of substituents on the thiadiazole ring plays a crucial role in its anticancer efficacy. For example:

CompoundCell LineIC50 Value (µg/mL)
N-(3-methylphenyl)-2-[...]-acetamide SK-MEL-24.27
Other Thiadiazole Derivative MDA-MB-2313.3

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that similar thiadiazole compounds exhibit effectiveness against various microbial strains.

Molecular Interaction Studies

Molecular docking studies have provided insights into the binding capabilities of this compound with biological targets such as tubulin and other proteins involved in cancer pathways. These interactions are critical for elucidating the mechanism of action and optimizing the compound's therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazole derivatives:

  • Alam et al. (2011) : This study evaluated a series of 5-substituted thiadiazoles for their anticancer properties and found significant activity across multiple cancer cell lines .
  • Aliabadi et al. (2013) : Investigated the anticancer activity of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-substituted acetamides against prostate and breast cancer cell lines, demonstrating notable potency .
  • Almasirad et al. (2016) : Reported on the synthesis and evaluation of new thiadiazole derivatives as cytotoxic agents against leukemia and ovarian cancer cell lines .

Summary of Findings

The biological activity of this compound is supported by a growing body of research indicating its potential as an effective anticancer and antimicrobial agent. The structure–activity relationship highlights the importance of specific substituents in enhancing biological efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-methylphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from thiadiazole precursors. For example, cyclization reactions using hydrazonyl chlorides or maleimides are common, with solvents like dichloromethane or tetrahydrofuran under reflux conditions (60–80°C). Key steps include:

  • Thiole intermediate formation via treatment with phenyl isothiocyanate .
  • Cyclization using phosphorus pentasulfide or acyl chlorides to form the thiadiazole core .
  • Final acetamide coupling via nucleophilic substitution .
  • Optimization : Yields depend on pH control, solvent polarity, and stoichiometric ratios. LCMS and TLC are critical for monitoring progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • FT-IR : Confirms C=O (1650–1700 cm⁻¹) and S-H (2550–2600 cm⁻¹) stretches in the acetamide and thiadiazole moieties .
  • NMR :
  • ¹H NMR: Aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.5 ppm) .
  • ¹³C NMR: Carbonyl signals (δ 165–175 ppm) and thiocarbonyl (δ 190–200 ppm) .
  • LCMS : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the primary stability challenges for this compound under laboratory storage conditions?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the thioamide bond under acidic/basic conditions or oxidation of sulfur groups .
  • Mitigation : Store in inert atmospheres (argon) at –20°C in amber vials to prevent photodegradation. Purity checks via HPLC every 3–6 months are recommended .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with biological targets .
  • Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina. Focus on binding affinity (ΔG) and hydrogen-bonding patterns .
  • Case Study : Modifying the 3-methylphenyl group to fluorophenyl improved docking scores by 15% in analogous compounds .

Q. How do structural modifications (e.g., substituent variations on the phenyl ring) impact biological activity?

  • Methodological Answer :

  • SAR Table :
Substituent PositionBioactivity Trend (vs. Parent Compound)Key Finding
4-Fluorophenyl↑ Anticancer (IC₅₀ reduced by 30%)Enhanced electrophilicity
4-Methoxyphenyl↓ AntimicrobialSteric hindrance at active site
3-Chlorophenyl↑ Anti-inflammatoryImproved hydrophobic interactions
  • Experimental Validation : Synthesize analogs via Suzuki coupling or Ullmann reactions, followed by bioassays (e.g., MTT for cytotoxicity) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values)?

  • Methodological Answer :

  • Root-Cause Analysis :
  • Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) .
  • Purity Discrepancies : Re-characterize compounds via HPLC and NMR. Impurities >2% can skew results .
  • Meta-Analysis : Compare data across ≥3 independent studies. For example, inconsistent IC₅₀ values for thiadiazoles often stem from differential solubility in DMSO vs. saline .

Q. How can reaction fundamentals and reactor design improve scalability for gram-to-kilogram synthesis?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., oxidation) via precise temperature/residence time control .
  • Scale-Up Table :
ParameterLab Scale (1 g)Pilot Scale (100 g)
Solvent Volume10 mL/g5 mL/g (optimized)
Reaction Time12 hr8 hr (higher turbulence)
Yield65%72%
  • Challenges : Exothermic peaks during cyclization require jacketed reactors for cooling .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show low toxicity for structurally similar analogs?

  • Methodological Answer :

  • Key Factors :

Cell Line Specificity : HepG2 (liver) vs. MCF-7 (breast) cells may have differing metabolic pathways .

Apoptosis vs. Necrosis : Flow cytometry (Annexin V/PI staining) clarifies mechanisms .

  • Resolution : Cross-test analogs in a panel of 5+ cell lines and include positive controls (e.g., doxorubicin) .

Research Design Recommendations

Q. What in vivo models are most appropriate for evaluating this compound’s pharmacokinetics?

  • Methodological Answer :

  • Rodent Models :
  • Pharmacokinetics : Sprague-Dawley rats (IV/oral dosing) with LC-MS/MS plasma analysis. Calculate t₁/₂, Cmax, and AUC .
  • Toxicity : Zebrafish embryos for rapid LD₅₀ assessment .
  • Tissue Distribution : Radiolabel the compound with ¹⁴C for biodistribution studies .

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